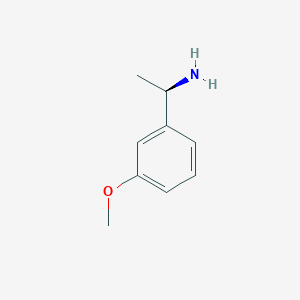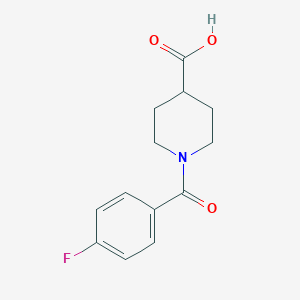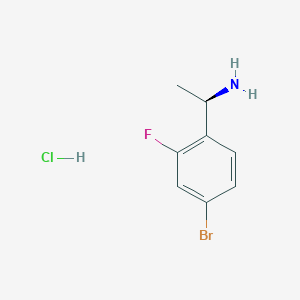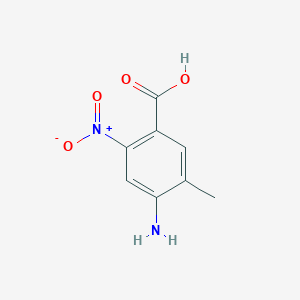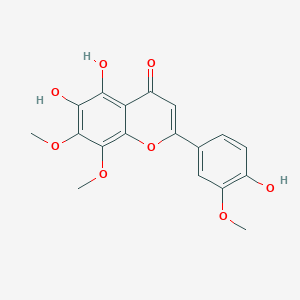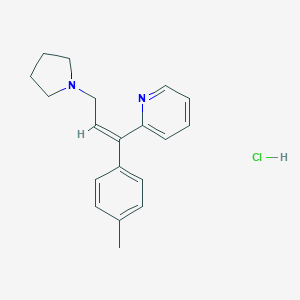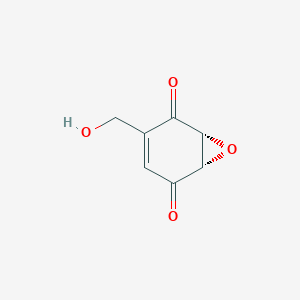
Phyllostine
Descripción general
Descripción
Phyllostine is a naturally occurring compound found in many plants, including in the bark of the willow tree. It has been used for centuries in traditional Chinese medicine and is now being studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as a wide range of other biological activities.
Aplicaciones Científicas De Investigación
Natural Herbicide Potential :
- Phyllostictine A, produced by Phyllosticta cirsii, shows promise as a natural herbicide. Its production was studied under different media and cultural conditions, and its phytotoxicity was evaluated on tobacco and C. arvense protoplasts (Zonno et al., 2008).
- Another study on Phyllosticta cirsii identified phyllostoxin and phyllostin, metabolites with potential herbicidal activity. Phyllostoxin exhibited significant phytotoxicity, suggesting its role in biocontrol (Evidente et al., 2008).
Pest Control :
- Phyllostine acetate and this compound isolated from the endophytic fungus Diaporthe miriciae showed strong antifeedant, contact toxicity, and oviposition deterrent activities against Plutella xylostella larvae, indicating their potential as natural pest control agents (Ratnaweera et al., 2019).
Anticancer Activity :
- Phyllostictine A, isolated from Phyllosticta cirsii, was evaluated for its in vitro anticancer activity and toxicity. It showed growth-inhibitory activity in both normal and cancer cells, with a significant effect on proliferating cells (Le Calvé et al., 2011).
Structural Insights :
- The X-ray crystal structure of phyllostin, another metabolite produced by Phyllosticta cirsii, was reported, providing insights into its molecular configuration (Tuzi et al., 2009).
Phyllostictines Analysis :
- Phyllostictines A–D, oxazatricycloalkenones produced by Phyllosticta cirsii, were isolated and characterized. Phyllostictine A demonstrated phytotoxicity and some antibiotic activity against Gram-positive bacteria, highlighting the diverse biological activities of these compounds (Evidente et al., 2008).
Biosynthesis of Phyllostictines :
- A study on the structural revision and biosynthesis of phyllostictines A and B revealed their true structures as bicyclic 3-methylene tetramic acids. Genome sequencing of Phyllostica cirsii identified a biosynthetic gene cluster responsible for phyllostictines production (Trenti & Cox, 2017).
Mecanismo De Acción
Target of Action
Phyllostine is a phytotoxic compound produced by the fungus Phyllosticta . It exhibits strong antifeedant, contact toxicity, and oviposition deterrent activities against Plutella xylostella . .
Mode of Action
It is known to exhibit phytotoxic effects, causing wilting and dark discoloration in plants . It also shows strong antifeedant and contact toxicity activities against certain pests .
Biochemical Pathways
It is known that this compound is a phytotoxic compound, suggesting that it may interfere with plant metabolic pathways
Result of Action
This compound exhibits strong antifeedant and contact toxicity activities against Plutella xylostella, a pest of cruciferous crops . It also shows phytotoxic effects, causing wilting and dark discoloration in plants . These effects suggest that this compound may have potential applications in pest management and crop protection.
Action Environment
It is known that several factors can affect the production of mycotoxins by fungi, including ph, temperature, humidity, and substrate nutrition . These factors could potentially influence the production, action, efficacy, and stability of this compound.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Phyllostine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with specific enzymes involved in plant metabolism, leading to the inhibition of certain metabolic pathways. The nature of these interactions involves binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to the accumulation of toxic intermediates, which contributes to the phytotoxic effects of this compound .
Cellular Effects
This compound affects various types of cells and cellular processes. In plant cells, it disrupts normal cellular functions by interfering with cell signaling pathways and gene expression. This disruption can lead to altered cellular metabolism and reduced growth. This compound has also been observed to induce oxidative stress in cells, further contributing to its toxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their catalytic activity. This inhibition can lead to changes in gene expression, as the accumulation of metabolic intermediates triggers stress responses in the cell. Additionally, this compound may interact with other cellular components, such as membrane proteins, further affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a reduction in its phytotoxic effects. The initial exposure to this compound can cause long-lasting changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce significant toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. Toxic or adverse effects at high doses include oxidative stress, disruption of cellular metabolism, and inhibition of growth .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit key enzymes in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. This inhibition leads to a reduction in the levels of these amino acids and affects overall metabolic flux. Additionally, this compound can alter the levels of other metabolites, contributing to its phytotoxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. This compound’s distribution within the cell can influence its activity and function, as it may target specific organelles or cellular structures .
Subcellular Localization
This compound’s subcellular localization is an important factor in its activity. It has been observed to localize to specific compartments within the cell, such as the chloroplasts and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide this compound to its site of action. The compound’s activity and function can be influenced by its subcellular localization, as it may interact with specific biomolecules in these compartments .
Propiedades
IUPAC Name |
(1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLELZLHJHUZIGY-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2C(C1=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[C@H]2[C@@H](C1=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181723 | |
| Record name | Phyllostine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27270-89-9 | |
| Record name | Phyllostine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027270899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phyllostine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYLLOSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1K54WA3BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phyllostine affect insects like the diamondback moth (DBM)?
A1: this compound exhibits strong antifeedant, contact toxicity, and oviposition deterrent activities against DBM larvae. [] In no-choice leaf disc assays, this compound acetate and this compound resulted in 100% feeding deterrence at 50 μg/cm2. [] The exact mechanism behind these effects remains to be fully elucidated.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol.
Q3: What spectroscopic data is available for this compound?
A3: Several studies report spectroscopic data for this compound, including proton and 13C NMR, CD spectra, and mass spectrometry data. [, , , ] These data confirm its structure and provide insights into its stereochemistry.
Q4: Is there information available on the stability of this compound under various conditions?
A4: While the provided research focuses on the biosynthesis and biological activities of this compound, information regarding its stability under various conditions (temperature, pH, light) is limited. Further research is needed to assess its stability and suitability for different applications.
Q5: Does this compound possess any catalytic properties?
A5: The provided research primarily focuses on this compound's role as a metabolite and its biological activities. There is no mention of any intrinsic catalytic properties associated with this compound.
Q6: Have there been any computational studies on this compound?
A6: The provided abstracts do not mention any computational studies like molecular docking or QSAR modeling for this compound. Such studies could be valuable in understanding its interactions with biological targets and predicting the activity of analogs.
Q7: How does the structure of this compound relate to its biological activity?
A7: Research suggests that the epoxyquinone moiety in this compound plays a crucial role in its biological activity. [] Analogs like desoxythis compound, which lacks a hydroxyl group, also show biological activity, but their potency and specificity can differ. []
Q8: Are there any formulation strategies to improve the stability or bioavailability of this compound?
A8: The provided research primarily focuses on identifying and characterizing this compound. Information regarding specific formulation strategies to enhance its stability, solubility, or bioavailability is not available.
Q9: Is there information available regarding the SHE regulations, PK/PD, in vitro/vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, or analytical methods for this compound?
A9: The provided research primarily focuses on the biosynthesis, isolation, and basic biological characterization of this compound. Detailed studies on SHE regulations, PK/PD, in vitro/vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, or analytical method validation are not covered in these papers.
Q10: Is there information available about the environmental impact, dissolution, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications of this compound?
A10: While some papers mention the isolation of this compound from natural sources like fungi and algae, [, , ] information on its environmental impact, degradation, and related aspects is limited. Further research is needed to comprehensively assess these factors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




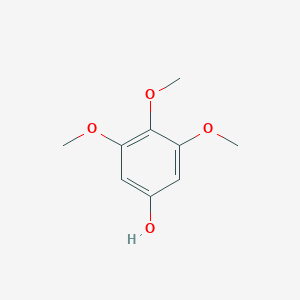

![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)
